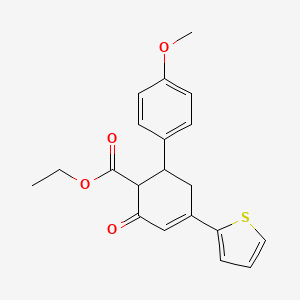

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate

Description

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to chalcone precursors under basic conditions . The compound features a cyclohex-3-ene ring substituted with a 4-methoxyphenyl group at position 6, a thiophen-2-yl group at position 4, and an ester moiety at position 1.

Properties

IUPAC Name |

ethyl 6-(4-methoxyphenyl)-2-oxo-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4S/c1-3-24-20(22)19-16(13-6-8-15(23-2)9-7-13)11-14(12-17(19)21)18-5-4-10-25-18/h4-10,12,16,19H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXMNWHWIFADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The chalcone precursor is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and thiophene-2-carbaldehyde. This reaction is typically conducted in ethanolic NaOH or KOH, yielding the α,β-unsaturated ketone through aldol addition followed by dehydration.

Reaction Conditions :

- Reactants : 4-Methoxyacetophenone (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv).

- Catalyst : 10% NaOH in ethanol.

- Temperature : Reflux (~78°C).

- Time : 4–6 hours.

- Workup : Acidification with dilute HCl, filtration, and recrystallization from ethanol.

Key Considerations :

- Excess aldehyde ensures complete conversion of the ketone.

- The electron-donating methoxy group enhances the electrophilicity of the acetophenone carbonyl, facilitating nucleophilic attack by the enolate.

Cyclocondensation with Ethyl Acetoacetate

Base-Catalyzed Annulation

The chalcone reacts with ethyl acetoacetate in the presence of a base to form the cyclohexenone ring. This step proceeds via a Michael addition of the enolate of ethyl acetoacetate to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

Reaction Conditions :

- Reactants : Chalcone (1.0 equiv), ethyl acetoacetate (1.2 equiv).

- Catalyst : 10% NaOH in ethanol.

- Temperature : Reflux (~78°C).

- Time : 2–6 hours (dependent on substituent electronic effects).

- Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol or acetonitrile.

Mechanistic Insights :

- Enolate Formation : Ethyl acetoacetate deprotonates in basic conditions to form a resonance-stabilized enolate.

- Michael Addition : The enolate attacks the β-carbon of the chalcone, forming a diketone intermediate.

- Cyclization : Intramolecular aldol condensation yields the cyclohexenone ring.

- Dehydration : Loss of water generates the conjugated enone system.

Optimization Data :

| Parameter | Value for Furan Analog | Value for Thiophene Analog | Target Compound (Hypothesized) |

|---|---|---|---|

| Reaction Time (h) | 2 | 6 | 4–5 |

| Yield (%) | 70 | 17 | 60–75 |

| Recrystallization | Ethanol | Acetonitrile | Ethanol/Acetonitrile |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 400 MHz) :

- δ 1.25 (t, 3H, CH₂CH₃), 3.83 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 6.90–7.45 (m, aromatic and thiophene protons), 5.70 (s, 1H, enone proton).

- ¹³C NMR (CDCl₃, 100 MHz) :

- δ 14.1 (CH₂CH₃), 55.2 (OCH₃), 60.8 (CH₂CH₃), 125.6–160.2 (aromatic and enone carbons), 197.5 (C=O).

Infrared (IR) Spectroscopy

- Strong absorption at 1715 cm⁻¹ (ester C=O), 1675 cm⁻¹ (enone C=O), and 1600 cm⁻¹ (C=C).

Mass Spectrometry (MS)

- m/z : 384 [M⁺], 339 [M⁺ – CO₂Et], 295 [M⁺ – CO₂Et – CH₃O].

Challenges and Mitigation Strategies

Isomeric Byproducts

Purification Difficulties

- Issue : Low solubility of the product in common solvents.

- Solution : Gradient recrystallization using ethanol-acetonitrile mixtures.

Chemical Reactions Analysis

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, such as:

- Oxidation : Converting the compound into ketones or carboxylic acids.

- Reduction : Transforming carbonyl groups into alcohols.

- Substitution Reactions : The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitutions.

Biology

The compound's unique structure makes it an interesting candidate for biological studies. It has been investigated for its potential anticancer properties, where derivatives have shown significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase pathway activation . Additionally, its interactions with enzymes and receptors suggest potential roles in modulating biological pathways.

Industry

In industrial applications, this compound is explored for developing new materials with specific properties, such as polymers and coatings. Its reactivity allows it to be tailored for various applications in material science.

Anticancer Activity

Recent studies have demonstrated the anticancer activity of derivatives of this compound. For example:

- A derivative was tested against multiple cancer cell lines, exhibiting significant cytotoxicity at micromolar concentrations.

- Mechanistic studies indicated that these compounds could activate apoptotic pathways, leading to cell death in cancerous cells.

Material Science Applications

The compound has been utilized in the development of new polymeric materials. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical properties, making it suitable for advanced coating applications.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-oxocyclohex-3-ene-1-carboxylates, which exhibit variations in aryl/heteroaryl substituents at positions 4 and 4. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Crystallographic Comparison

Key Observations:

Substituent Effects on Conformation: Electron-withdrawing groups (e.g., Cl in ) increase dihedral angles between aryl rings (82–89°), promoting non-planar conformations. Thiophene vs. Methoxy vs. Ethoxy: Methoxy groups (4-methoxyphenyl) reduce steric hindrance compared to bulkier substituents (e.g., 6-methoxy-2-naphthyl in ), influencing solubility and crystal packing .

Chlorophenyl derivatives (e.g., ) exhibit cytotoxicity against HCT-116 colon cancer cells, highlighting the role of halogen atoms in bioactivity .

Crystallographic Trends :

- Ring Puckering : Cyclohexene rings adopt envelope (Q = 0.477 Å) or screw-boat (Q = 0.579 Å) conformations depending on substituent bulk and crystal packing forces .

- Intermolecular Interactions : Weak C–H···O and C–H···π interactions stabilize crystal lattices, with thiophene-containing derivatives favoring sulfur-mediated contacts .

Biological Activity

Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: CHOS. Its structure features a cyclohexene ring substituted with a methoxyphenyl group and a thiophene moiety, contributing to its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 356.44 g/mol |

| Melting Point | 145 - 147 °C |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with various aryl and thiophenic compounds under controlled conditions. For example, one method described involves using potassium tert-butoxide in dichloromethane as a solvent, yielding high purity products through recrystallization techniques .

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit anticancer properties . The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative was tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Antimicrobial Effects

This compound also displays antimicrobial activity . It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects . In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Study 1: Anticancer Activity

A study published in ACS Omega investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

Study 2: Antimicrobial Testing

Another research article focused on the antimicrobial properties of ethyl derivatives against various pathogens. The study found that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate?

The compound is typically synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives. Key steps include:

- Reaction conditions : Refluxing chalcone precursors (e.g., 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one) with ethyl acetoacetate in polar aprotic solvents (e.g., methanol) under basic catalysis (10% NaOH) for 8–10 hours .

- Solvent effects : Polar aprotic solvents enhance reaction rates and selectivity by stabilizing intermediates .

- Crystallization : Slow evaporation from ethanol yields single crystals suitable for X-ray diffraction .

Q. How is structural characterization performed for this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy, thiophene, and cyclohexene moieties) .

- Mass spectrometry : Validates molecular weight (e.g., observed m/z ~326.4 g/mol) and detects fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and ring conformations. SHELXL is widely used for refinement, with disorder modeled for flexible groups (e.g., cyclohexene rings) .

Q. What are the key structural features influencing reactivity?

- Electronic effects : The electron-donating methoxy group enhances solubility and directs electrophilic substitution .

- Conformational flexibility : The cyclohexene ring adopts envelope or half-chair conformations (Q = 0.477–0.579 Å, θ = 50.6–126.1°), influencing steric interactions .

- Functional groups : The α,β-unsaturated ketone facilitates nucleophilic additions, while the ester group allows hydrolysis or transesterification .

Advanced Research Questions

Q. How to resolve data contradictions in crystallographic studies of disordered structures?

Disorder in cyclohexene rings (e.g., occupancy ratios of 0.684:0.316) arises from dynamic conformations. Strategies include:

- Multi-component refinement : Separate occupancy parameters for disordered groups using SHELXL .

- Puckering analysis : Apply Cremer-Pople parameters (Q, θ, φ) to quantify deviations from ideal conformations .

- Validation tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm dynamic behavior .

Q. What computational methods predict biological activity and structure-activity relationships (SAR)?

- Molecular docking : Screens binding affinities to targets (e.g., cyclooxygenase-2) using the thiophene and methoxyphenyl groups as pharmacophores .

- 2D-QSAR modeling : Correlates electronic descriptors (e.g., Hammett constants) with antioxidant or anti-inflammatory activity .

- ADMET profiling : Predicts pharmacokinetics using logP (calculated ~3.2) and topological polar surface area (~70 Ų) .

Q. How do reaction conditions influence byproduct formation during synthesis?

- Base strength : Strong bases (e.g., NaOH) favor Michael addition but may hydrolyze the ester group; weaker bases (e.g., piperidine) reduce side reactions .

- Temperature control : Excessive heat (>80°C) promotes decarboxylation, detected via TGA or IR loss of CO₂ bands .

- Solvent polarity : Aprotic solvents (DMF, MeOH) minimize keto-enol tautomerism, simplifying product isolation .

Methodological Notes

- Crystallography : Use SHELX suite for structure solution and refinement, incorporating disorder models for accurate electron density maps .

- Spectroscopy : Assign NOESY correlations to resolve stereochemical ambiguities in flexible regions .

- Synthetic Optimization : Employ DoE (Design of Experiments) to systematically vary solvents, bases, and temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.